molecular formula C10H16O B14357123 trans-3-Caren-2-ol CAS No. 93905-79-4

trans-3-Caren-2-ol

Cat. No.: B14357123
CAS No.: 93905-79-4
M. Wt: 152.23 g/mol
InChI Key: YCAQPZXDWPHYBD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Caren-2-ol typically involves the cyclization of suitable precursors under specific conditions. One common method is the acid-catalyzed cyclization of geraniol or nerol , which are monoterpenoid alcohols. The reaction conditions often include the use of strong acids like sulfuric acid or phosphoric acid at elevated temperatures .

Industrial Production Methods: Industrial production of this compound can involve the extraction from natural sources such as essential oils of certain plants. The compound can be isolated through steam distillation followed by fractional distillation to purify the desired product .

Chemical Reactions Analysis

Types of Reactions: trans-3-Caren-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: trans-3-Caren-2-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the production of fragrances, flavors, and pharmaceuticals .

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown inhibitory effects against certain bacterial and fungal strains .

Medicine: The compound is investigated for its potential therapeutic applications, including its gastroprotective and anti-inflammatory effects. It has been found to modulate oxidative stress and inflammatory pathways .

Industry: this compound is used in the formulation of perfumes, cosmetics, and cleaning products due to its pleasant aroma and antimicrobial properties .

Mechanism of Action

The mechanism of action of trans-3-Caren-2-ol involves its interaction with cellular targets and pathways. It exerts its effects by modulating oxidative stress and inflammatory pathways. The compound can inhibit the activity of certain enzymes and proteins involved in these pathways, leading to reduced inflammation and oxidative damage .

Comparison with Similar Compounds

  • trans-3(10)-Caren-2-ol
  • Carenol
  • t-Carenol

Comparison: trans-3-Caren-2-ol is unique due to its specific structural configuration and functional groups. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity. For instance, its antimicrobial and anti-inflammatory properties are more pronounced compared to other carenols.

Properties

CAS No.

93905-79-4

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3,7,7-trimethylbicyclo[4.1.0]hept-3-en-2-ol

InChI

InChI=1S/C10H16O/c1-6-4-5-7-8(9(6)11)10(7,2)3/h4,7-9,11H,5H2,1-3H3

InChI Key

YCAQPZXDWPHYBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2C(C1O)C2(C)C

Origin of Product

United States

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